

An In-depth Technical Guide to the Chemical Properties of Carbaryl Insecticide

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Compound of Interest

Compound Name: Carbaryl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Carbaryl**, a widely used carbamate insecticide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics, reactivity, and degradation pathways of **Carbaryl**, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

Carbaryl (1-naphthyl-N-methylcarbamate) is a white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its behavior in various environmental and biological systems.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[1][2][3]
Molecular Weight	201.22 g/mol	[2][3][4]
Melting Point	142 °C (288 °F; 415 K)	[5][6]
Boiling Point	Decomposes before boiling	[5][7]
Water Solubility	120 mg/L at 20 °C	[8]
Vapor Pressure	4.1 x 10 ⁻⁵ mmHg at 25 °C	[9]
Log P (Octanol-Water Partition Coefficient)	2.36	[6][7]
Henry's Law Constant	2.8 x 10 ⁻⁹ atm·m ³ /mol	[7]
Appearance	White to light tan crystalline solid	[6][7]
Odor	Odorless to faintly characteristic	[7][9]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of **Carbaryl**.

UV-Vis Spectroscopy

Carbaryl exhibits strong absorbance in the ultraviolet region. The UV-Vis spectrum is typically recorded in a solvent such as methanol or acetonitrile. The maximum absorption wavelength (λ_{max}) is observed around 280 nm.

Infrared (IR) Spectroscopy

The IR spectrum of **Carbaryl** shows characteristic absorption bands corresponding to its functional groups. Key peaks include:

- N-H stretch: ~3300 cm⁻¹

- C=O (carbamate) stretch: $\sim 1730\text{ cm}^{-1}$
- Aromatic C=C stretch: $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-O stretch: $\sim 1250\text{ cm}^{-1}$

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3):

- δ 7.85-7.95 (m, 2H): Aromatic protons
- δ 7.40-7.55 (m, 4H): Aromatic protons
- δ 7.30 (d, 1H): Aromatic proton
- δ 5.15 (br s, 1H): N-H proton
- δ 2.95 (d, 3H): CH_3 protons

^{13}C NMR (100 MHz, CDCl_3):

- δ 154.5: C=O (carbamate)
- δ 146.0, 134.5, 129.0, 127.5, 126.5, 125.0, 122.0, 121.0, 118.0, 117.0: Aromatic carbons
- δ 28.0: CH_3 carbon

Mass Spectrometry (MS)

Electron impact ionization of **Carbaryl** typically results in a molecular ion peak $[\text{M}]^+$ at m/z 201. Key fragment ions are observed at m/z 144 (loss of methyl isocyanate) and m/z 115.

Stability and Reactivity

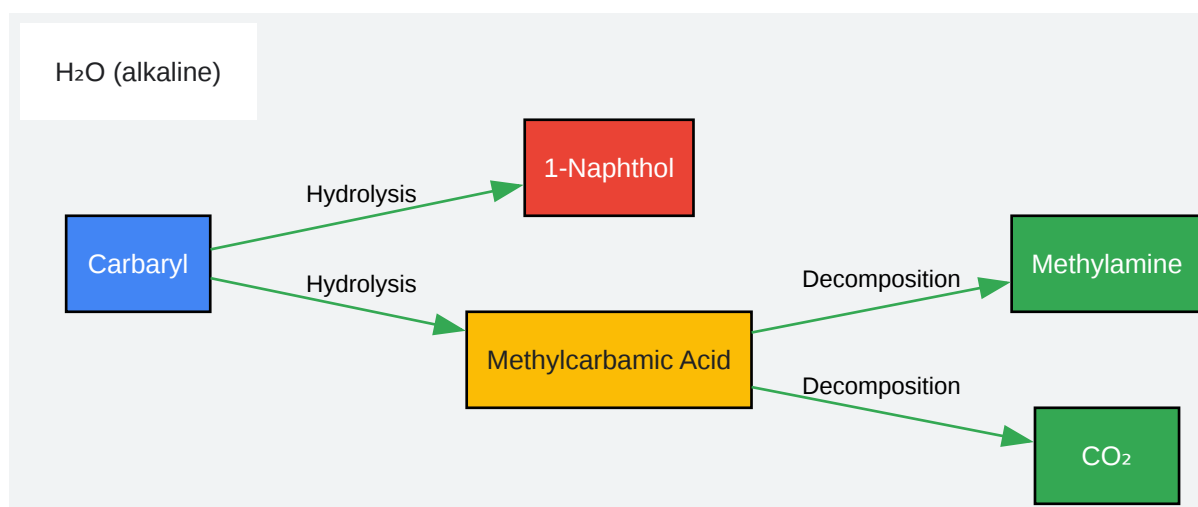
Carbaryl is stable under neutral and acidic conditions but is susceptible to hydrolysis in alkaline environments. It is also subject to degradation by light (photolysis).

Degradation Pathways

The environmental fate of **Carbaryl** is largely determined by its degradation through hydrolysis and photolysis.

Hydrolysis

In the presence of water, particularly under alkaline conditions, **Carbaryl** hydrolyzes to form 1-naphthol and methylcarbamic acid. The latter is unstable and further decomposes to methylamine and carbon dioxide.[7]

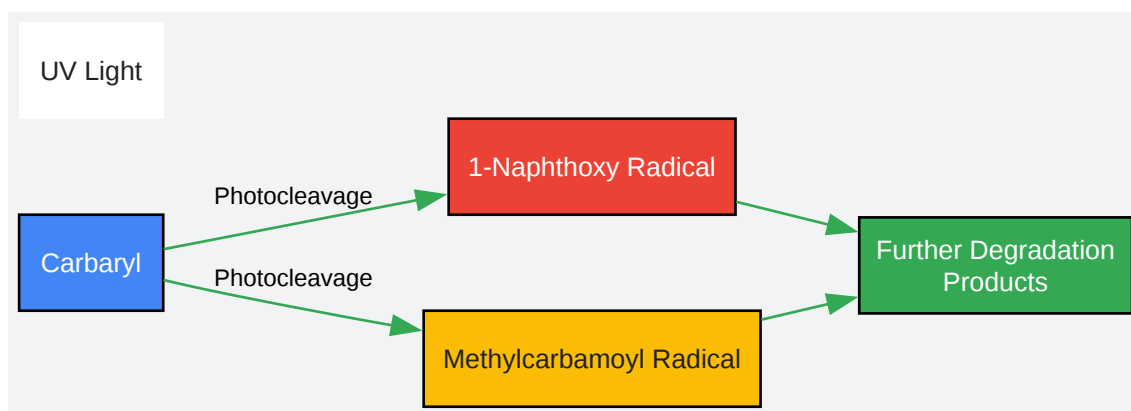


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Carbaryl Hydrolysis Pathway

Photolysis

Exposure to ultraviolet (UV) light can lead to the photodegradation of **Carbaryl**. The primary photolytic pathway involves the cleavage of the ester bond, generating a 1-naphthoxy radical and a methylcarbamoyl radical. These reactive intermediates can undergo further reactions to form various degradation products, including 1-naphthol and other hydroxylated and dimeric species.



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Carbaryl Photolysis Pathway

Experimental Protocols

The following sections outline the methodologies for determining the key chemical properties of **Carbaryl**, based on internationally recognized guidelines.

Determination of Melting Point (OECD TG 102)

Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the transition from the solid to the liquid phase occurs.

Apparatus:

- Melting point apparatus (capillary tube method)
- Calibrated thermometer or temperature sensor
- Glass capillary tubes (sealed at one end)

Procedure:

- A small amount of finely powdered **Carbaryl** is introduced into a glass capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Determination of Water Solubility (OECD TG 105)

Principle: A saturated solution of **Carbaryl** in water is prepared, and the concentration of the dissolved substance is determined analytically. The flask-shaking method is suitable for substances with solubilities $> 10^{-2}$ g/L.

Apparatus:

- Shaking flask or vessel
- Constant temperature water bath
- Centrifuge or filtration apparatus
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- An excess amount of **Carbaryl** is added to a known volume of water in a flask.
- The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of **Carbaryl** in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of Vapor Pressure (OECD TG 104)

Principle: The vapor pressure of a substance is measured as a function of temperature. The gas saturation method is suitable for substances with low vapor pressures.

Apparatus:

- Gas saturation apparatus (includes a temperature-controlled chamber, a carrier gas supply, and a trapping system)
- Analytical instrument for quantification (e.g., GC-MS)

Procedure:

- A slow stream of an inert carrier gas (e.g., nitrogen) is passed through or over a sample of **Carbaryl** maintained at a constant temperature.
- The gas becomes saturated with the vapor of the substance.
- The vapor is then trapped from the gas stream using a suitable sorbent or a cold trap.
- The amount of trapped **Carbaryl** is quantified using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).
- The vapor pressure is calculated from the amount of substance transported by a known volume of carrier gas.

Determination of Partition Coefficient (Octanol-Water) (OECD TG 107)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water.

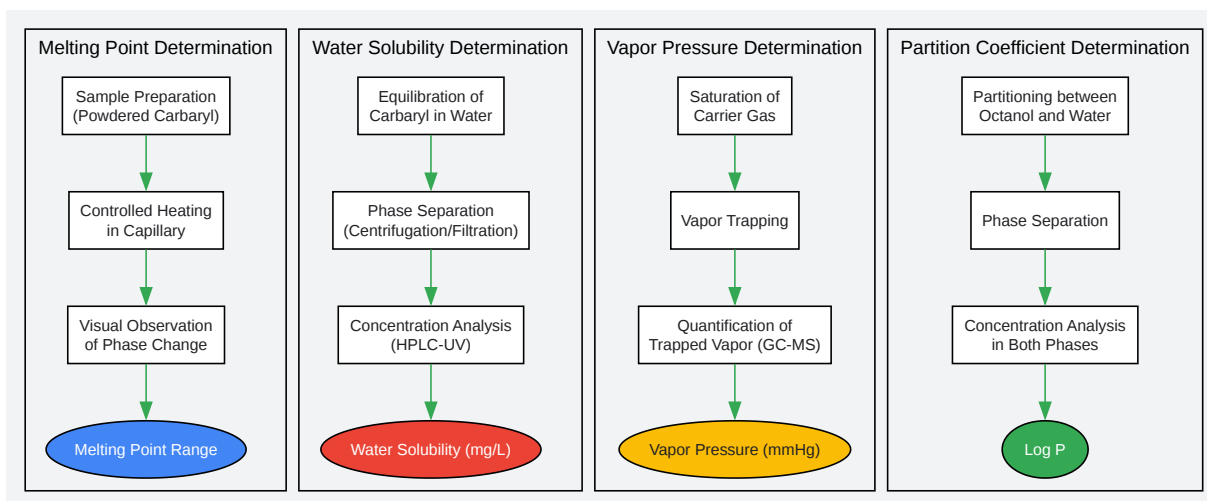
Apparatus:

- Separatory funnel or centrifuge tubes
- Mechanical shaker
- Centrifuge

- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- A small amount of **Carbaryl** is dissolved in either n-octanol or water.
- The two immiscible phases (n-octanol and water) are pre-saturated with each other.
- A known volume of the **Carbaryl** solution is mixed with the other phase in a separatory funnel or centrifuge tube.
- The mixture is agitated until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of **Carbaryl** in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as log P.



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References

- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. nucro-technics.com [nucro-technics.com]
- 4. researchgate.net [researchgate.net]
- 5. npic.orst.edu [npic.orst.edu]
- 6. Direct photolysis mechanism of pesticides in water - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. researchgate.net [researchgate.net]

- 8. brocku.scholaris.ca [brocku.scholaris.ca]
- 9. oecd.org [oecd.org]
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